molecular formula C13H16O4S B1605655 Cyclohexanone, 4-[[(4-methylphenyl)sulfonyl]oxy]- CAS No. 23511-04-8

Cyclohexanone, 4-[[(4-methylphenyl)sulfonyl]oxy]-

Cat. No. B1605655
CAS RN: 23511-04-8
M. Wt: 268.33 g/mol
InChI Key: WDKMRHPBPTUYDX-UHFFFAOYSA-N
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Description

“Cyclohexanone, 4-[[(4-methylphenyl)sulfonyl]oxy]-” is a chemical compound . It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis routes of “Cyclohexanone, 4-[[(4-methylphenyl)sulfonyl]oxy]-” are documented with experiment details and outcomes.


Molecular Structure Analysis

The molecular formula of “Cyclohexanone, 4-[[(4-methylphenyl)sulfonyl]oxy]-” is C22H26O7S2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Cyclohexanone, 4-[[(4-methylphenyl)sulfonyl]oxy]-” are documented in its Safety Data Sheet (SDS) .

Scientific Research Applications

Oxidation and Catalysis

  • Cyclohexanone monooxygenase catalyzed the oxidation of methyl phenyl sulfide and cyclohexanone to produce (R)-methyl phenyl sulfoxide and caprolactone. This process was facilitated by a macromolecular coenzyme and carried out in a membrane reactor (Secundo et al., 1993).

Cyclohexanone Derivatives

  • Studies on 1-(2,3-Epoxypropyl)-1-cyclohexanol and its methyl analogues revealed that under certain conditions, they yield oxetanes, highlighting the chemical reactivity of these cyclohexanone derivatives (MuraiAkio et al., 1977).

Stereochemical Behavior

  • Diastereoisomeric cyclohexanones exhibited interesting stereochemical behavior, with sulfonyl groups rapidly isomerizing to form equatorial and axial carbanions. This behavior is significant in understanding the steric requirements of bulky groups in chemical reactions (Tanikaga et al., 1999).

Synthesis Techniques

  • Efficient preparation of 4-aryl-4-phenylsulfonyl cyclohexanones was achieved through a process involving sulfinate alkylation, methylenation, and Diels–Alder condensation. This synthesis method is important for creating specific cyclohexanone compounds (Scott et al., 2004).

Enantioselective Oxidations

  • Bacterial cyclohexanone monooxygenases were used for the enantioselective oxidation of organic sulfur compounds to sulfoxides. This application demonstrates the role of these enzymes in synthesizing specific sulfoxides with high enantioselectivity (Colonna et al., 1996).

Photochemical Behavior

  • The photochemical behavior of N-oxysuccinimidoarylsulfonate photoacid generators was studied, revealing insights into reaction mechanisms and photoacid generation pathways in the deep UV region. This research is crucial for understanding the photochemistry of specific cyclohexanone derivatives (Ortica et al., 2001).

Safety and Hazards

The safety and hazards associated with “Cyclohexanone, 4-[[(4-methylphenyl)sulfonyl]oxy]-” are documented in its Safety Data Sheet (SDS). This includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

properties

IUPAC Name

(4-oxocyclohexyl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4S/c1-10-2-8-13(9-3-10)18(15,16)17-12-6-4-11(14)5-7-12/h2-3,8-9,12H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKMRHPBPTUYDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70946229
Record name 4-Oxocyclohexyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70946229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanone, 4-[[(4-methylphenyl)sulfonyl]oxy]-

CAS RN

23511-04-8
Record name Cyclohexanone, p-toluenesulfonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135158
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Oxocyclohexyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70946229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

step 2—To a solution of 76 (2.23 g, 8.22 mmol) and CHCl3 (30 mL) was added PCC (1.77 g, 8.22 mmol) and CHCl3 (20 mL). One drop of HOAc was added and the mixture was stirred at RT for 2.5 days. An additional 1.77 g (8.22 mmol) of PCC was added and stirring continued at RT for an additional 6 h. The reaction was diluted with Et2O and filtered through a bed of SiO2. The cake was washed with Et2O and the filtrate was passed through a second plug of SiO2 while washing the cake with Et2O. The filtrate was stripped in vacuo and the crude material was purified by SiO2 chromatography eluting with a DCM/MeOH gradient (0 to 4% MeOH). The recovered material was re-purified by SiO2 chromatography eluting with a gradient of hexane/acetone (15 to 25% acetone) to afford 1.32 g (58%) of toluene-4-sulfonic acid 4-oxo-cyclohexyl ester (78) as a colorless oil: 1H NMR (CDCl3, 300 MHz): δ 7.83 (d, 2H), 7.37 (d, 2H), 4.92-4.86 (m, 1H), 2.78-2.53 (m, 2H), 2.46 (s, 3H), 2.34-2.13 (m, 4H), 2.03-1.83 (m, 2H).
Name
Quantity
2.23 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
1.77 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
1.77 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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